REACTION_CXSMILES
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[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].C(O)=[O:11].O>>[Br:1][C:2]1[C:3](=[O:11])[NH:4][CH:5]=[CH:6][C:7]=1[CH3:8]
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Name
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|
Quantity
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1.2 g
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Type
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reactant
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Smiles
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BrC=1C(=NC=CC1C)Cl
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Name
|
|
Quantity
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13.1 mL
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Type
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reactant
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Smiles
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C(=O)O
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Name
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|
Quantity
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4 mL
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Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The tube was sealed
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Type
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TEMPERATURE
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Details
|
the solution was cooled to RT
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
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Details
|
The residue was purified by reverse phase chromatography (neutral)
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Reaction Time |
72 h |
Name
|
|
Type
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product
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Smiles
|
BrC=1C(NC=CC1C)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |